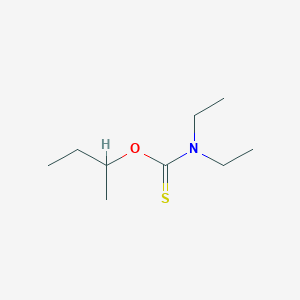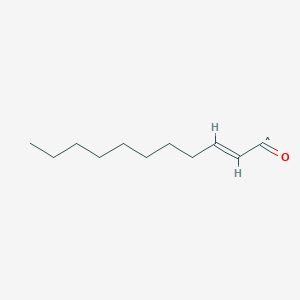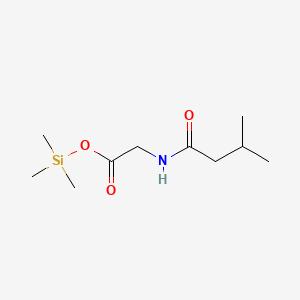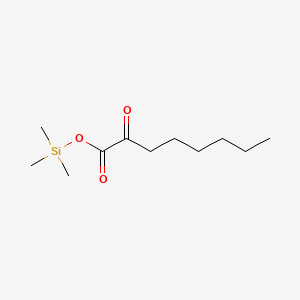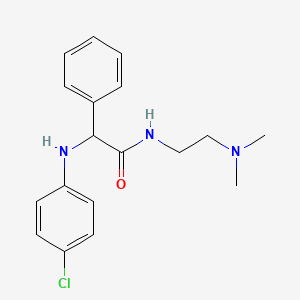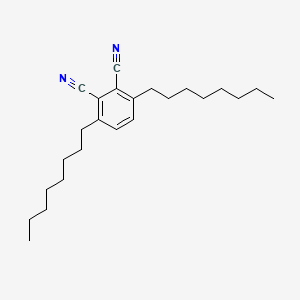
3,6-Dioctylbenzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dioctylbenzene-1,2-dicarbonitrile is an organic compound characterized by the presence of two octyl groups attached to a benzene ring, along with two nitrile groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioctylbenzene-1,2-dicarbonitrile typically involves the reaction of octyl-substituted benzene derivatives with nitrile-containing reagents. One common method is the [4 + 2] annulation reaction, where donor-acceptor cyclopropanes react with cyanoacrylates under basic conditions, such as using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst . This reaction proceeds through a series of steps including ring opening, intermolecular Michael addition, intramolecular nucleophilic addition, and aromatization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dioctylbenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the octyl groups and nitrile groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Dioctylbenzene-1,2-dicarbonitrile has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its electron-transporting properties.
Organic Electronics: Employed in the development of organic field-effect transistors (OFETs) and other electronic devices.
Biological Studies: Investigated for its potential antimicrobial and antifungal activities.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism by which 3,6-Dioctylbenzene-1,2-dicarbonitrile exerts its effects is primarily related to its ability to participate in electron transfer processes. The nitrile groups act as electron acceptors, while the octyl groups provide steric hindrance and influence the compound’s solubility and reactivity. In photoredox catalysis, the compound can undergo single electron transfer (SET) processes, facilitating various organic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5,6-dicyano-p-benzoquinone: Known for its strong oxidizing properties and used in various organic syntheses.
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: Exhibits multiple biological activities and used in the synthesis of biologically active compounds.
1-Oxo-1H-phenalene-2,3-dicarbonitrile: A polycyclic aromatic molecule with unique oxidative properties.
Uniqueness
3,6-Dioctylbenzene-1,2-dicarbonitrile is unique due to the presence of long octyl chains, which enhance its solubility in organic solvents and influence its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where solubility and electron transport are critical factors.
Eigenschaften
Molekularformel |
C24H36N2 |
|---|---|
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
3,6-dioctylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H36N2/c1-3-5-7-9-11-13-15-21-17-18-22(24(20-26)23(21)19-25)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
CBCCKPOQISXJJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C(C(=C(C=C1)CCCCCCCC)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


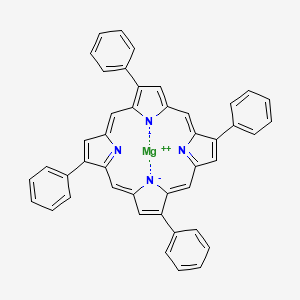
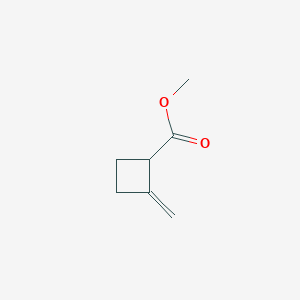
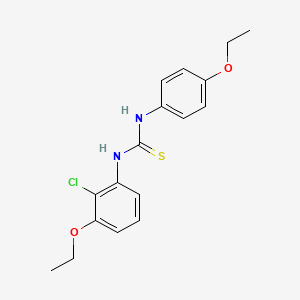
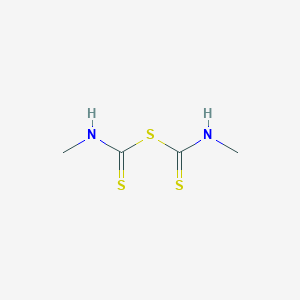
![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)
